

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331260

[Get Quote](#)

An In-Depth Technical Guide to **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical scaffold, **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**. We will delve into its synthesis, physicochemical properties, characterization, and its pivotal role as a versatile building block in the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Significance of the Benzoxazole Scaffold

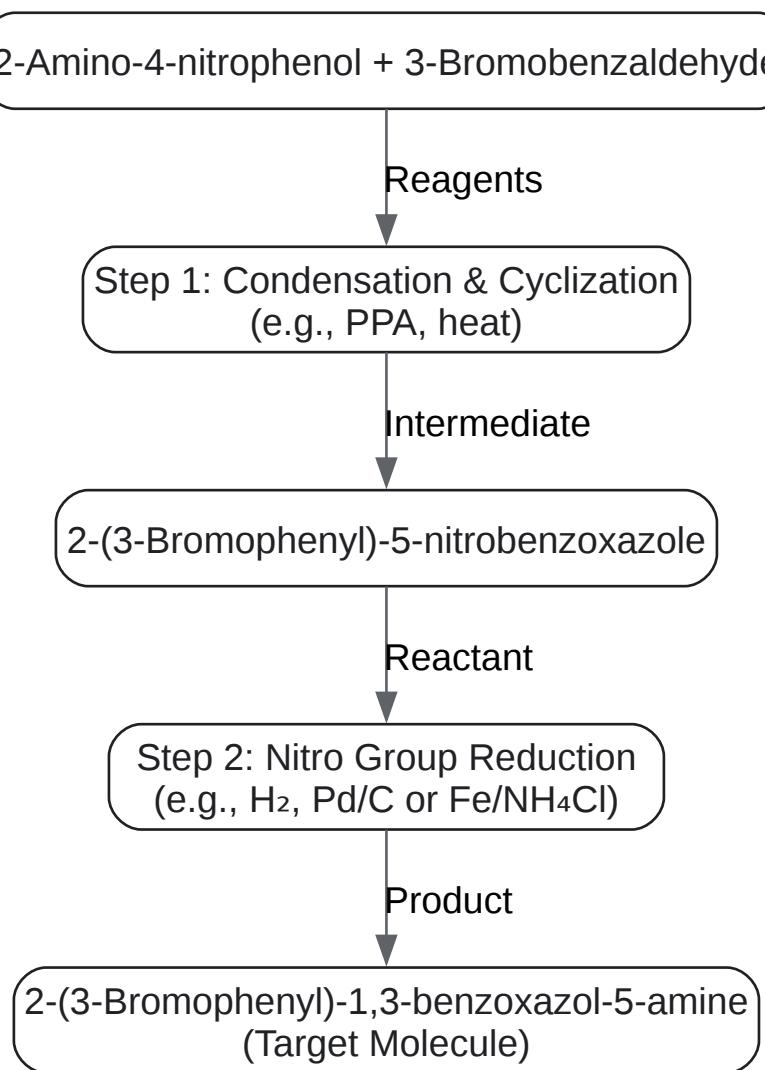
The benzoxazole ring system is a privileged heterocyclic motif extensively utilized in drug discovery and medicinal chemistry.[1][2][3] This scaffold, consisting of a benzene ring fused to an oxazole ring, is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1][4] Benzoxazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of intensive research.[4][5]

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a strategically functionalized derivative of this core structure. Its architecture is notable for three key features:

- The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.[2]
- The 5-Amino Group: A versatile functional handle that allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[6]
- The 2-(3-Bromophenyl) Group: The bromine atom serves as a valuable reactive site for modern cross-coupling reactions, permitting the introduction of diverse molecular fragments.

Primarily, this compound serves as a high-value intermediate or building block for constructing more complex molecules with tailored pharmacological profiles.[7][8][9]

Physicochemical and Structural Properties


Understanding the fundamental properties of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is crucial for its application in synthesis and for predicting the behavior of its derivatives.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ BrN ₂ O	[10][11][12]
Molecular Weight	289.13 g/mol	[10]
CAS Number	293737-81-2	[10]
MDL Number	MFCD00445929	[10]
Appearance	Solid (Predicted)	[10]
XLogP (Predicted)	3.4	[11][13]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	3	[11]
Rotatable Bond Count	1	[10]

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the benzoxazole core, a reliable and commonly employed strategy for 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzaldehyde or its equivalent, followed by functional group manipulations.^[3] A robust, two-step synthetic pathway for **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is outlined below.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Condensation and Oxidative Cyclization. The synthesis commences with the reaction between 2-amino-4-nitrophenol and 3-bromobenzaldehyde. This transformation is typically

facilitated by a condensing and dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.^[6] PPA serves a dual purpose: it catalyzes the formation of the Schiff base intermediate and then promotes the intramolecular cyclization to form the oxazole ring.

Step 2: Reduction of the Nitro Group. The resulting 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or by using reducing agents like iron powder in the presence of an acid source like ammonium chloride.^{[6][14]}

Detailed Experimental Protocol (Illustrative)

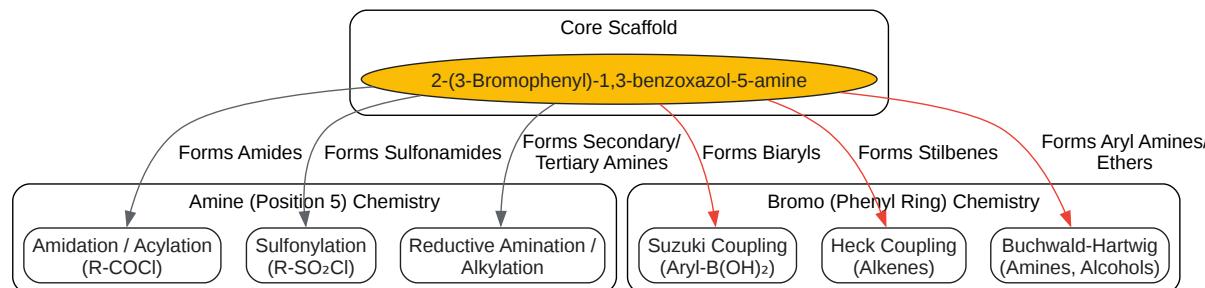
Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-(3-bromophenyl)-5-nitrobenzoxazole

- To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).
- Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.
- Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the nitro intermediate.

Step 2: Synthesis of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**

- Dissolve the 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Add iron powder (Fe, ~5.0 eq) and a solution of ammonium chloride (NH₄Cl, ~5.0 eq) in water.
- Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Extract the residue with an organic solvent like ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the final compound using column chromatography on silica gel to obtain pure **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**.


Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

Technique	Expected Characteristics
¹ H NMR	Multiple signals in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons on the benzoxazole and bromophenyl rings. A broad singlet for the -NH ₂ protons (shift is solvent-dependent).
¹³ C NMR	Approximately 12 distinct signals in the aromatic region (approx. 110-160 ppm), including carbons of both aromatic rings and the C=N of the oxazole.[15][16]
Mass Spec (MS)	A molecular ion peak [M] ⁺ and an [M+2] ⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[15]
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm ⁻¹), C=N stretching of the oxazole ring (approx. 1630 cm ⁻¹), and C-Br stretching (approx. 500-600 cm ⁻¹).[16]

Applications in Drug Discovery and Materials Science

The true value of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic amine and the electrophilic bromo-substituted ring—allow for sequential and orthogonal chemical modifications.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential derivatization pathways.

- Derivatization of the Amine Group: The 5-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.^[6] These modifications are fundamental in SAR studies to modulate properties like solubility, polarity, and hydrogen bonding capacity, which directly influence biological activity.
- Cross-Coupling Reactions: The 3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling allows for the introduction of new aryl or heteroaryl rings, Buchwald-Hartwig amination can introduce further amine functionalities, and Heck coupling can append vinyl groups. This allows for the systematic extension of the molecule to probe interactions with specific pockets of a biological target.

Given the established activities of the broader benzoxazole class, derivatives synthesized from this building block are promising candidates for evaluation in several therapeutic areas, including:

- Oncology: Many benzoxazole derivatives exhibit potent anticancer activity.^{[5][17]}

- **Infectious Diseases:** The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[7][18][19][20]
- **Inflammatory Disorders:** Certain benzoxazoles have shown anti-inflammatory properties.[1][7]
- **Neurological Disorders:** The benzoxazole core is being investigated for its potential in treating neurodegenerative diseases.[1]

Conclusion

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a chemical intermediate of significant strategic importance. Its synthesis is achievable through established and reliable chemical transformations. The compound's true power is realized in its role as a bifunctional building block, offering two distinct and versatile sites for chemical modification. This dual reactivity provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
4. ijrrjournal.com [ijrrjournal.com]
5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazoles [Non-Halogenated Heterocyclic Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Hit2Lead | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]
- 11. PubChemLite - 2-(3-bromophenyl)-1,3-benzoxazol-5-amine (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 12. cn.chemcd.com [cn.chemcd.com]
- 13. PubChemLite - 2-(2-bromophenyl)-1,3-benzoxazol-5-amine (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 14. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 15. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(3-Bromophenyl)-1,3-benzoxazol-5-amine literature review]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331260#2-3-bromophenyl-1-3-benzoxazol-5-amine-literature-review\]](https://www.benchchem.com/product/b1331260#2-3-bromophenyl-1-3-benzoxazol-5-amine-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com